REACTION_SMILES
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[Br:25][CH2:26][C:27](=[O:28])[O:29][CH2:30][CH3:31].[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([NH:8][c:9]2[n:10][c:11]([O:16][CH3:17])[cH:12][cH:13][c:14]2[NH2:15])[CH2:6][O:7]1.[Cl:32][CH2:33][Cl:34].[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[O:35]=[CH:36][N:37]([CH3:38])[CH3:39]>>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([NH:8][c:9]2[n:10][c:11]([O:16][CH3:17])[cH:12][cH:13][c:14]2[NH:15][CH2:26][C:27](=[O:28])[O:29][CH2:30][CH3:31])[CH2:6][O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(NC2COC(C)(C)OC2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)CNc1ccc(OC)nc1NC1COC(C)(C)OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |